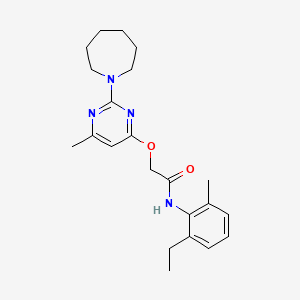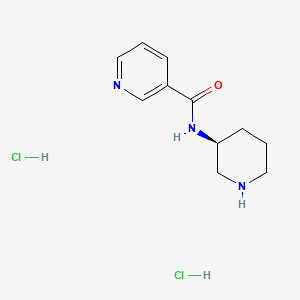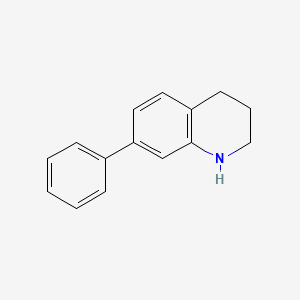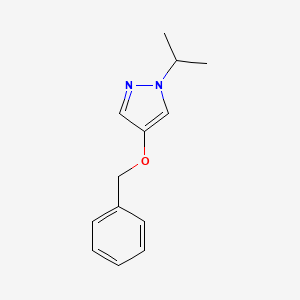
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-1-(propan-2-yl)-1H-pyrazole is a chemical compound used in scientific research. This compound has been synthesized using various methods and has shown promising results in several applications.
作用機序
The mechanism of action of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of protein kinases such as Akt and mTOR, which are involved in cancer cell growth and survival. Additionally, 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
生化学的および生理学的効果
Studies have shown that 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has several biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death. Additionally, 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been shown to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole in lab experiments is its ability to selectively target specific enzymes and pathways involved in cancer cell growth and inflammation. This compound has also been shown to have good solubility in water and organic solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its relatively high cost compared to other compounds used in similar studies.
将来の方向性
There are several future directions for the use of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole in scientific research. One direction is the development of more potent and selective analogs of this compound for use in cancer research. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies for cancer treatment is an area of interest for future research.
Conclusion
In conclusion, 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole is a chemical compound with promising applications in scientific research. This compound has been synthesized using various methods and has shown good results in cancer research and inflammation studies. The mechanism of action of this compound involves the inhibition of specific enzymes and pathways involved in cancer cell growth and inflammation. Although there are limitations to using this compound, there are several future directions for its use in scientific research.
合成法
The synthesis of 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been reported using various methods. One of the most common methods is the reaction between 4-chloro-1-(propan-2-yl)-1H-pyrazole and benzyl alcohol in the presence of a base such as potassium carbonate. Another method involves the reaction between 4-hydroxy-1-(propan-2-yl)-1H-pyrazole and benzyl chloride in the presence of a base. Both methods have been reported to yield the desired product in good to excellent yields.
科学的研究の応用
4-(Benzyloxy)-1-(propan-2-yl)-1H-pyrazole has been used in several scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole inhibits the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. This compound has also been shown to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
特性
IUPAC Name |
4-phenylmethoxy-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11(2)15-9-13(8-14-15)16-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNHIRXASKBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-1-(propan-2-yl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

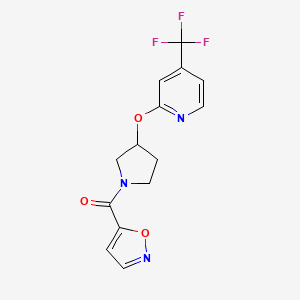
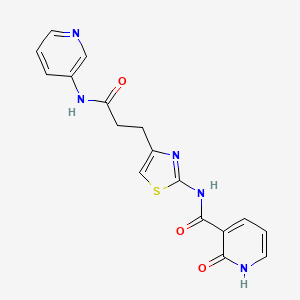
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2583146.png)
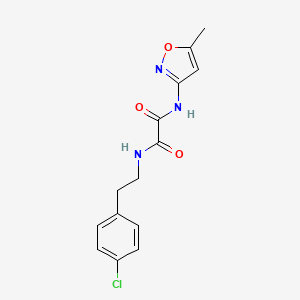
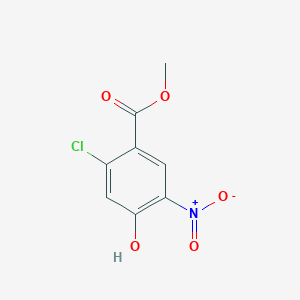
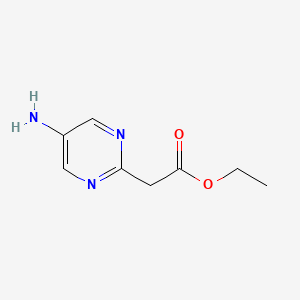
![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)
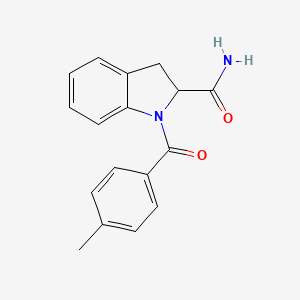
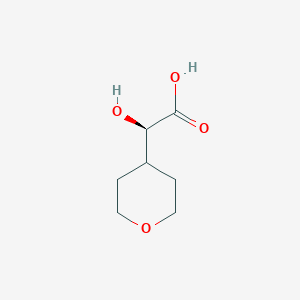
![1-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol](/img/structure/B2583155.png)
